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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection. As with any pharmaceutical active ingredient, the identification and
characterization of impurities are critical for ensuring the safety and efficacy of the final drug
product. Sofosbuvir Impurity G, a diastereoisomer of Sofosbuvir, is one such process-related
impurity that requires careful monitoring. This application note provides a detailed protocol and
representative nuclear magnetic resonance (NMR) spectral data for the characterization of
Sofosbuvir Impurity G (CAS No. 1337482-15-1).

Chemical Structure:

o Sofosbuvir: (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-
yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate

o Sofosbuvir Impurity G: (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-diox0-3,4-
dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(phenoxy)phosphoryl)amino)propanoate

The key structural difference lies in the stereochemistry at the phosphorus center, making NMR
spectroscopy an ideal technique for its elucidation.
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Quantitative Data Presentation

The following tables summarize the theoretical *H and 3C NMR spectral data for Sofosbuvir

Impurity G. These assignments are based on the known structure and comparison with the

spectra of Sofosbuvir and its other related impurities.

Table 1: *H NMR Spectral Data of Sofosbuvir Impurity G (500 MHz, DMSO-ds)

Chemical Shift (6

Coupling Constant

Multiplicity Proton Assignment
ppm) (J Hz)
11.35 S NH (Uracil)
7.65 d 8.1 H-6
7.35 t 7.8 2H, Phenyl
7.20 t 7.4 1H, Phenyl
7.15 d 7.5 2H, Phenyl
6.05 d 18.2 H-1'
5.90 d 6.5 3-OH
5.60 d 8.1 H-5
4.90 m CH (Isopropyl)
4.30 m H-5'a
4.15 m H-5b
4.05 m H-3'
3.95 m CH (Alanine)
1.35 d 22.5 2'-CHs
1.25 d 7.0 CHs (Alanine)
1.15 dd 6.2,1.1 6H, CHs (Isopropyl)

Table 2: 3C NMR Spectral Data of Sofosbuvir Impurity G (125 MHz, DMSO-de)
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Chemical Shift (6 ppm)

Carbon Assignment

172.5 C=0 (Alanine ester)
163.0 C-4
150.5 C-2

150.0 (d, J=7.5 Hz)

C (Phenyl ipso)

140.5 C-6
129.5 2C, CH (Phenyl)
1245 CH (Phenyl)

120.0 (d, J=4.8 Hz)

2C, CH (Phenyl)

123.0 (d, J=260 Hz) c-2'

102.0 C-5

89.0 (d, J=20.0 Hz) c-1

82.0 (d, J=8.0 Hz) c-4

74.0 C-3

68.5 CH (Isopropyl)
65.0 (d, J=5.0 Hz) C-5'

50.0 CH (Alanine)
21.5 CHs (Isopropyl)
20.0 CHs (Alanine)

16.0 (d, J=25.0 Hz)

2'-CHs

Experimental Protocols
Sample Preparation

o Accurately weigh approximately 10 mg of Sofosbuvir Impurity G reference standard.
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e Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-ds).
e Vortex the mixture until the sample is completely dissolved.

o Transfer the solution to a 5 mm NMR tube.

'H NMR Spectroscopy

e Instrument: 500 MHz NMR Spectrometer
e Solvent: DMSO-de

o Temperature: 298 K

e Pulse Sequence: zg30

e Number of Scans: 16

o Relaxation Delay: 2.0 s

e Acquisition Time: 3.28 s

e Spectral Width: 20.5 ppm

o Referencing: The residual DMSO peak was set to 2.50 ppm.

3C NMR Spectroscopy

e Instrument: 125 MHz NMR Spectrometer

e Solvent: DMSO-ds

e Temperature: 298 K

e Pulse Sequence: zgpg30 (proton decoupled)
e Number of Scans: 1024

o Relaxation Delay: 2.0 s
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e Acquisition Time: 1.09 s
e Spectral Width: 240 ppm

o Referencing: The DMSO-ds solvent peak was set to 39.52 ppm.

Data Analysis and Interpretation

The *H NMR spectrum of Sofosbuvir Impurity G is expected to show distinct signals for the
uracil, ribose, L-alanine, isopropyl, and phenyl moieties. The diastereomeric nature of the
impurity, differing at the phosphorus center, will likely induce noticeable chemical shift changes
in the neighboring protons, particularly the H-3' of the ribose and the a-proton of the L-alanine
moiety, when compared to the spectrum of Sofosbuvir.

The 13C NMR spectrum will similarly reflect the structure, with the phosphorus-carbon couplings
providing valuable structural information. The chemical shifts of C-3', C-4', and the carbons of
the L-alanine and phenyl groups attached to the phosphorus atom will be most affected by the
change in stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of Sofosbuvir
Impurity G.
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Caption: Workflow for NMR Analysis of Sofosbuvir Impurity G.
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Signaling Pathway of Sofosbuvir Action

To provide context for the importance of Sofosbuvir and its purity, the following diagram
illustrates its mechanism of action as a prodrug targeting the HCV NS5B polymerase.
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Caption: Mechanism of Action of Sofosbuvir.

Conclusion

The detailed NMR analysis protocols and representative spectral data provided in this
application note serve as a valuable resource for the identification and characterization of
Sofosbuvir Impurity G. Accurate monitoring of this and other impurities is essential for
maintaining the quality, safety, and efficacy of Sofosbuvir drug products. The use of high-field
NMR spectroscopy, coupled with the protocols outlined herein, enables unambiguous structural
elucidation and quantification of this critical process-related impurity.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Analysis of
Sofosbuvir Impurity G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-
sofosbuvir-impurity-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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